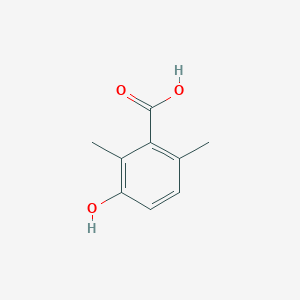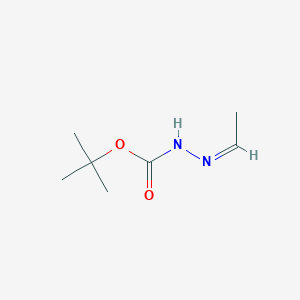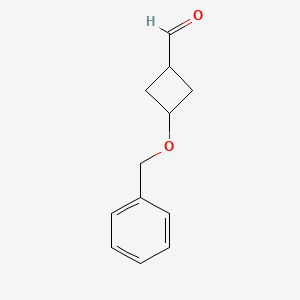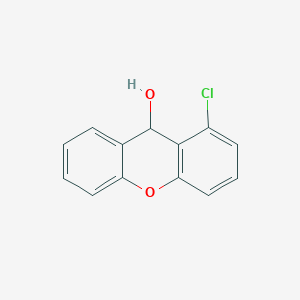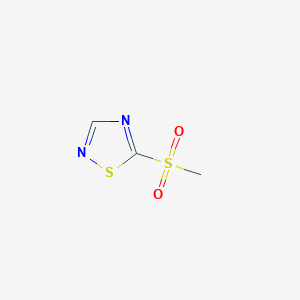
5-Methylsulfonyl-1,2,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methylsulfonyl-1,2,4-thiadiazole is a heterocyclic compound that contains a five-membered ring with one sulfur atom, two nitrogen atoms, and a methylsulfonyl group attached to the ring. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylsulfonyl-1,2,4-thiadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a thiosemicarbazide derivative with a sulfonyl chloride in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-Methylsulfonyl-1,2,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted thiadiazoles .
Aplicaciones Científicas De Investigación
5-Methylsulfonyl-1,2,4-thiadiazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Methylsulfonyl-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
2-Methylsulfonyl-5-trifluoromethyl-1,3,4-thiadiazole: This compound has similar structural features but includes a trifluoromethyl group, which can enhance its biological activity.
1,3,4-Oxadiazole Derivatives: These compounds share a similar heterocyclic structure but with different heteroatoms, leading to variations in their chemical and biological properties.
Uniqueness
5-Methylsulfonyl-1,2,4-thiadiazole is unique due to its specific combination of sulfur and nitrogen atoms in the ring, along with the methylsulfonyl group. This unique structure contributes to its distinct chemical reactivity and broad spectrum of biological activities .
Propiedades
Fórmula molecular |
C3H4N2O2S2 |
|---|---|
Peso molecular |
164.21 g/mol |
Nombre IUPAC |
5-methylsulfonyl-1,2,4-thiadiazole |
InChI |
InChI=1S/C3H4N2O2S2/c1-9(6,7)3-4-2-5-8-3/h2H,1H3 |
Clave InChI |
OHAJTWKMCHGTOM-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=NC=NS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



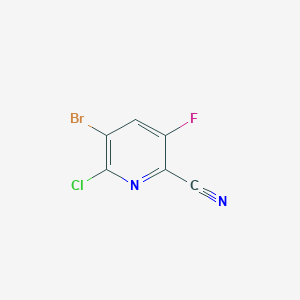
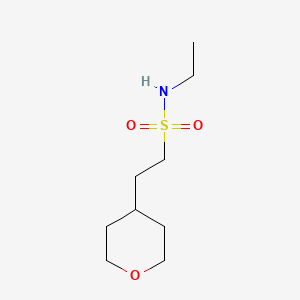
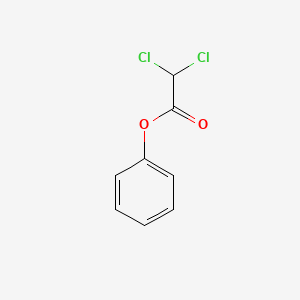
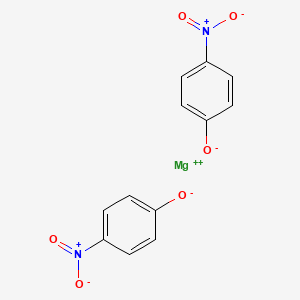

![(R)-1-[4-(trifluoromethyl)phenyl]but-3-enylamine](/img/structure/B13973131.png)
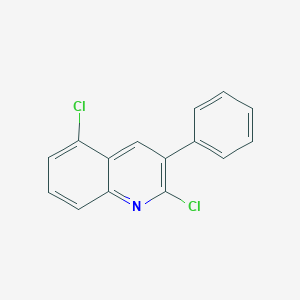
![4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-2-methyl-2-butanol](/img/structure/B13973141.png)
